
Disodium 4-((5-chloro-6-methyl-2-(methylsulphonyl)-4-pyrimidinyl)amino)-5-hydroxynaphthalene-1,7-disulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 4-((5-chloro-6-methyl-2-(methylsulphonyl)-4-pyrimidinyl)amino)-5-hydroxynaphthalene-1,7-disulphonate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties, which make it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4-((5-chloro-6-methyl-2-(methylsulphonyl)-4-pyrimidinyl)amino)-5-hydroxynaphthalene-1,7-disulphonate involves multiple steps, including the formation of intermediate compounds. The process typically starts with the chlorination of a pyrimidine derivative, followed by methylation and sulphonation reactions. The final step involves the coupling of the pyrimidine derivative with a naphthalene disulphonate under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents is common to facilitate the reactions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Disodium 4-((5-chloro-6-methyl-2-(methylsulphonyl)-4-pyrimidinyl)amino)-5-hydroxynaphthalene-1,7-disulphonate undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the compound, leading to the formation of different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its reactivity and applications.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different sulphonate derivatives, while reduction can produce various hydroxylated compounds.
Scientific Research Applications
Disodium 4-((5-chloro-6-methyl-2-(methylsulphonyl)-4-pyrimidinyl)amino)-5-hydroxynaphthalene-1,7-disulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is employed in biochemical assays and as a marker in molecular biology experiments.
Medicine: It has potential therapeutic applications due to its unique chemical properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Disodium 4-((5-chloro-6-methyl-2-(methylsulphonyl)-4-pyrimidinyl)amino)-5-hydroxynaphthalene-1,7-disulphonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Disodium 4-((5-chloro-6-methyl-2-(methylsulphonyl)-4-pyrimidinyl)amino)-5-hydroxynaphthalene-1,7-disulphonate
- This compound
Uniqueness
Compared to similar compounds, this compound stands out due to its unique combination of functional groups, which confer specific reactivity and applications. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Properties
CAS No. |
84145-67-5 |
|---|---|
Molecular Formula |
C16H12ClN3Na2O9S3 |
Molecular Weight |
567.9 g/mol |
IUPAC Name |
disodium;4-[(5-chloro-6-methyl-2-methylsulfonylpyrimidin-4-yl)amino]-5-hydroxynaphthalene-1,7-disulfonate |
InChI |
InChI=1S/C16H14ClN3O9S3.2Na/c1-7-14(17)15(20-16(18-7)30(2,22)23)19-10-3-4-12(32(27,28)29)9-5-8(31(24,25)26)6-11(21)13(9)10;;/h3-6,21H,1-2H3,(H,18,19,20)(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2 |
InChI Key |
MGGAPASMMHGARS-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C(=NC(=N1)S(=O)(=O)C)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])O)Cl.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


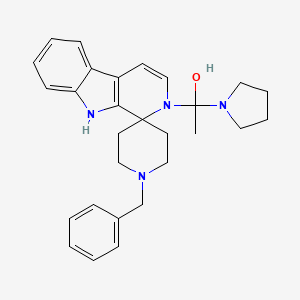
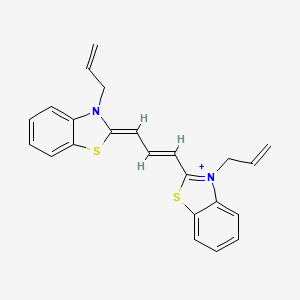
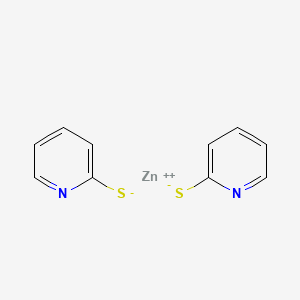
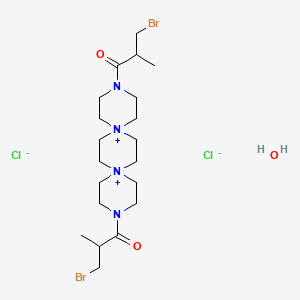
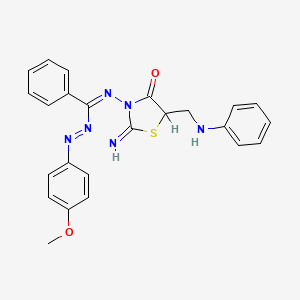
![1,1,5,5,5-Hexamethyl-3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-3-[(trimethylsilyl)oxy]trisiloxane](/img/structure/B12710777.png)
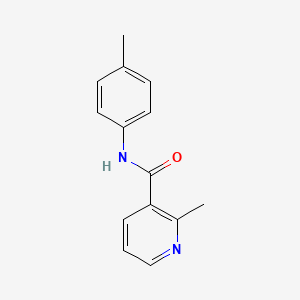
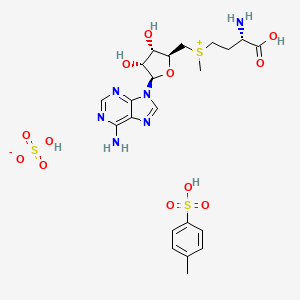
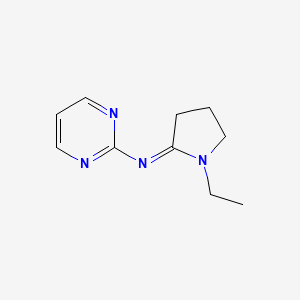
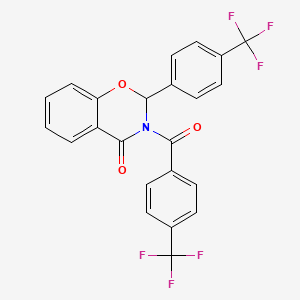
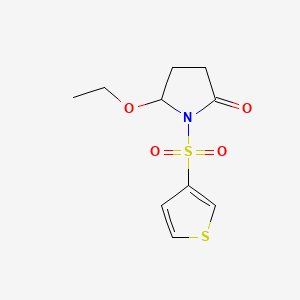

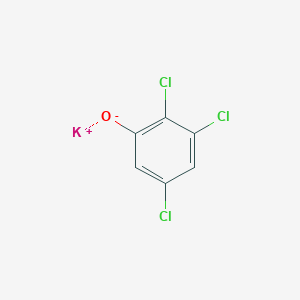
![Sodium 3-(2,3-dihydro-1,3-dioxo-1H-inden-2-YL)-7-hydroxybenzo[F]quinoline-9-sulphonate](/img/structure/B12710830.png)
